Cas no 2227858-88-8 ((2S)-2-cyclopropyloxirane)

(2S)-2-cyclopropyloxirane 化学的及び物理的性質
名前と識別子
-
- Oxirane, 2-cyclopropyl-, (2S)-
- (2S)-2-cyclopropyloxirane
- 2227858-88-8
- EN300-1834860
-
- インチ: 1S/C5H8O/c1-2-4(1)5-3-6-5/h4-5H,1-3H2/t5-/m1/s1
- InChIKey: ILUWUBMXUOXRFY-RXMQYKEDSA-N
- ほほえんだ: O1C[C@@H]1C1CC1
計算された属性
- せいみつぶんしりょう: 84.057514874g/mol
- どういたいしつりょう: 84.057514874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 66.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 12.5Ų
じっけんとくせい
- 密度みつど: 1.181±0.06 g/cm3(Predicted)
- ふってん: 112.2±8.0 °C(Predicted)
(2S)-2-cyclopropyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834860-2.5g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 2.5g |
$4458.0 | 2023-09-19 | ||
Enamine | EN300-1834860-5.0g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 5g |
$6597.0 | 2023-05-26 | ||
Enamine | EN300-1834860-1g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 1g |
$2276.0 | 2023-09-19 | ||
Enamine | EN300-1834860-0.1g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 0.1g |
$2002.0 | 2023-09-19 | ||
Enamine | EN300-1834860-0.5g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 0.5g |
$2185.0 | 2023-09-19 | ||
Enamine | EN300-1834860-0.25g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 0.25g |
$2093.0 | 2023-09-19 | ||
Enamine | EN300-1834860-10g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 10g |
$9781.0 | 2023-09-19 | ||
Enamine | EN300-1834860-5g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 5g |
$6597.0 | 2023-09-19 | ||
Enamine | EN300-1834860-0.05g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 0.05g |
$1912.0 | 2023-09-19 | ||
Enamine | EN300-1834860-10.0g |
(2S)-2-cyclopropyloxirane |
2227858-88-8 | 10g |
$9781.0 | 2023-05-26 |
(2S)-2-cyclopropyloxirane 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
(2S)-2-cyclopropyloxiraneに関する追加情報
Exploring the Chemistry and Applications of (2S)-2-cyclopropyloxirane (CAS No. 2227858-88-8)
In the realm of organic chemistry, (2S)-2-cyclopropyloxirane (CAS No. 2227858-88-8) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by a cyclopropyl group attached to an epoxide ring, is a chiral molecule with the (2S) configuration, making it a valuable building block in asymmetric synthesis. Researchers and industries are increasingly interested in its potential, particularly in pharmaceuticals, agrochemicals, and material science.
The epoxide functional group in (2S)-2-cyclopropyloxirane is highly reactive, enabling it to participate in ring-opening reactions that form the basis for synthesizing complex molecules. This reactivity is a key reason why it is often explored in the context of drug discovery and catalysis. For instance, the compound's ability to act as a precursor for chiral intermediates aligns with the growing demand for enantioselective synthesis in the pharmaceutical industry. Searches for terms like "epoxide reactivity" and "chiral building blocks" have surged, reflecting the compound's relevance in modern chemistry.
Another area of interest is the compound's role in green chemistry. As sustainability becomes a priority, researchers are investigating how (2S)-2-cyclopropyloxirane can be synthesized using eco-friendly methods. Questions like "How to synthesize epoxides sustainably?" or "Biocatalytic approaches to epoxide formation" are frequently searched, highlighting the intersection of this compound with environmental concerns. The cyclopropyl moiety also adds steric and electronic effects that can influence the compound's behavior in catalytic cycles, making it a subject of mechanistic studies.
From a commercial perspective, (2S)-2-cyclopropyloxirane is often discussed in the context of high-value fine chemicals. Its CAS No. 2227858-88-8 is frequently referenced in patents and scientific literature, underscoring its industrial importance. The compound's chiral purity is critical, as even minor enantiomeric impurities can affect the efficacy of downstream products. This has led to advancements in analytical techniques such as chiral HPLC and NMR spectroscopy, which are commonly searched alongside the compound's name.
In summary, (2S)-2-cyclopropyloxirane (CAS No. 2227858-88-8) is a multifaceted compound with broad applications in synthetic chemistry. Its epoxide and cyclopropyl functionalities, combined with its chiral nature, make it a focal point for research and development. As the scientific community continues to explore its potential, this compound will likely remain a topic of interest in both academic and industrial settings.
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